

An In-Depth Technical Guide to Difluorobenzene Isomers (C₆H₄F₂)

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Compound of Interest

Compound Name: 1,3-Difluorobenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the three structural isomers of difluorobenzene: 1,2-difluorobenzene, **1,3-difluorobenzene**, and 1,4-difluorobenzene. The document details their chemical nomenclature, physical and spectroscopic properties, synthesis methodologies, and significant applications, with a particular focus on their role in medicinal chemistry and drug development.

Nomenclature and Synonyms

The chemical formula C₆H₄F₂ represents three distinct isomers, each with a unique IUPAC name and a variety of synonyms used in literature and commerce.

IUPAC Name	Synonyms	CAS Number
1,2-Difluorobenzene	o-Difluorobenzene, ortho-Difluorobenzene	367-11-3
1,3-Difluorobenzene	m-Difluorobenzene, meta-Difluorobenzene	372-18-9
1,4-Difluorobenzene	p-Difluorobenzene, para-Difluorobenzene	540-36-3

Physicochemical Properties

The physical properties of the difluorobenzene isomers are summarized below. These properties are critical for their application in synthesis and as solvents.

Property	1,2-Difluorobenzene	1,3-Difluorobenzene	1,4-Difluorobenzene
Molecular Weight	114.09 g/mol	114.09 g/mol	114.09 g/mol
Appearance	Colorless liquid	Colorless to yellowish liquid	Colorless liquid
Melting Point	-34 °C[1]	-59 °C	-13 °C
Boiling Point	92 °C	83 °C	89 °C
Density	1.158 g/mL at 25 °C	1.163 g/mL at 25 °C	1.16 g/mL at 20 °C
Refractive Index (n _{20/D})	1.443	1.438	1.437

Spectroscopic Data

Detailed spectroscopic data is essential for the identification and characterization of the difluorobenzene isomers.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of these isomers.

Table 3.1. ¹H NMR Spectroscopic Data

Isomer	Chemical Shift (δ , ppm)	Coupling Constants (J, Hz)
1,2-Difluorobenzene	7.124 (m), 7.053 (m)[2]	J(H,H) = 7.69, 8.30, 1.62; J(H,F) = 4.43, -1.45, 10.38, 7.93[2]
1,3-Difluorobenzene	7.27 (m), 7.05-6.63 (m)	-
1,4-Difluorobenzene	~7.0 (apparent triplet)	J(H,F) \approx 6.2

Table 3.2. ^{13}C NMR Spectroscopic Data

Isomer	Chemical Shift (δ , ppm)
1,2-Difluorobenzene	151.4 (d, J=247.5 Hz), 125.1 (t, J=4.5 Hz), 117.2 (d, J=16.5 Hz)
1,3-Difluorobenzene	163.0 (dd, J=245.0, 12.0 Hz), 130.8 (t, J=10.0 Hz), 114.0 (m), 103.0 (t, J=26.0 Hz)
1,4-Difluorobenzene	158 (d, J=242 Hz), 115 (t, J=17 Hz)[3]

Table 3.3. ^{19}F NMR Spectroscopic Data

Isomer	Chemical Shift (δ , ppm vs. CFCl_3)
1,2-Difluorobenzene	-138.8
1,3-Difluorobenzene	-110.3
1,4-Difluorobenzene	-120.1

Infrared (IR) Spectroscopy

Key IR absorption bands for the difluorobenzene isomers are listed below.

Isomer	Major Absorption Bands (cm-1)
1,2-Difluorobenzene	3070, 1620, 1580, 1490, 1280, 1240, 1100, 760
1,3-Difluorobenzene	3080, 1620, 1590, 1490, 1260, 1130, 870, 780
1,4-Difluorobenzene	3080, 1610, 1510, 1220, 1100, 840

Mass Spectrometry (MS)

The electron impact mass spectra of all three isomers are dominated by the molecular ion peak (M^+) at m/z 114. The fragmentation patterns involve the loss of fluorine and acetylene, leading to characteristic fragment ions. For 1,2-difluorobenzene, thirteen series of ions have been identified in its mass spectrum.[\[4\]](#)[\[5\]](#)

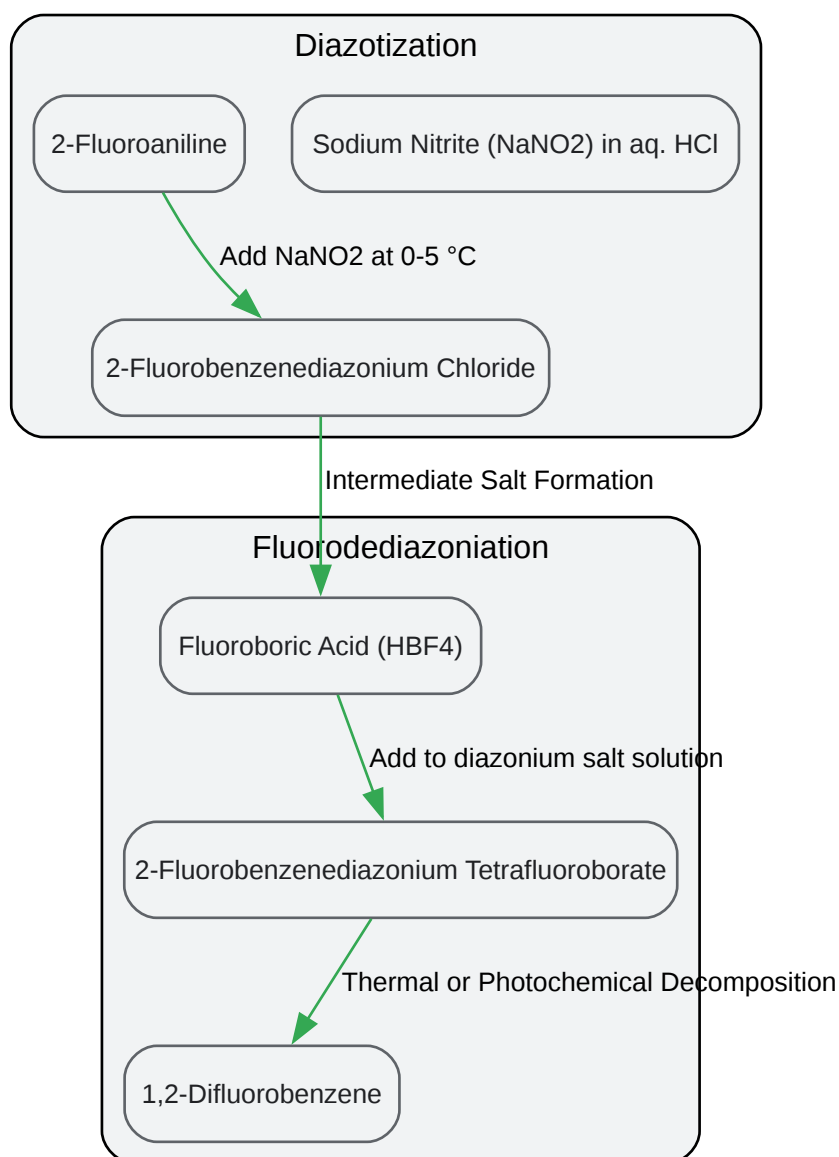
Experimental Protocols: Synthesis of Difluorobenzene Isomers

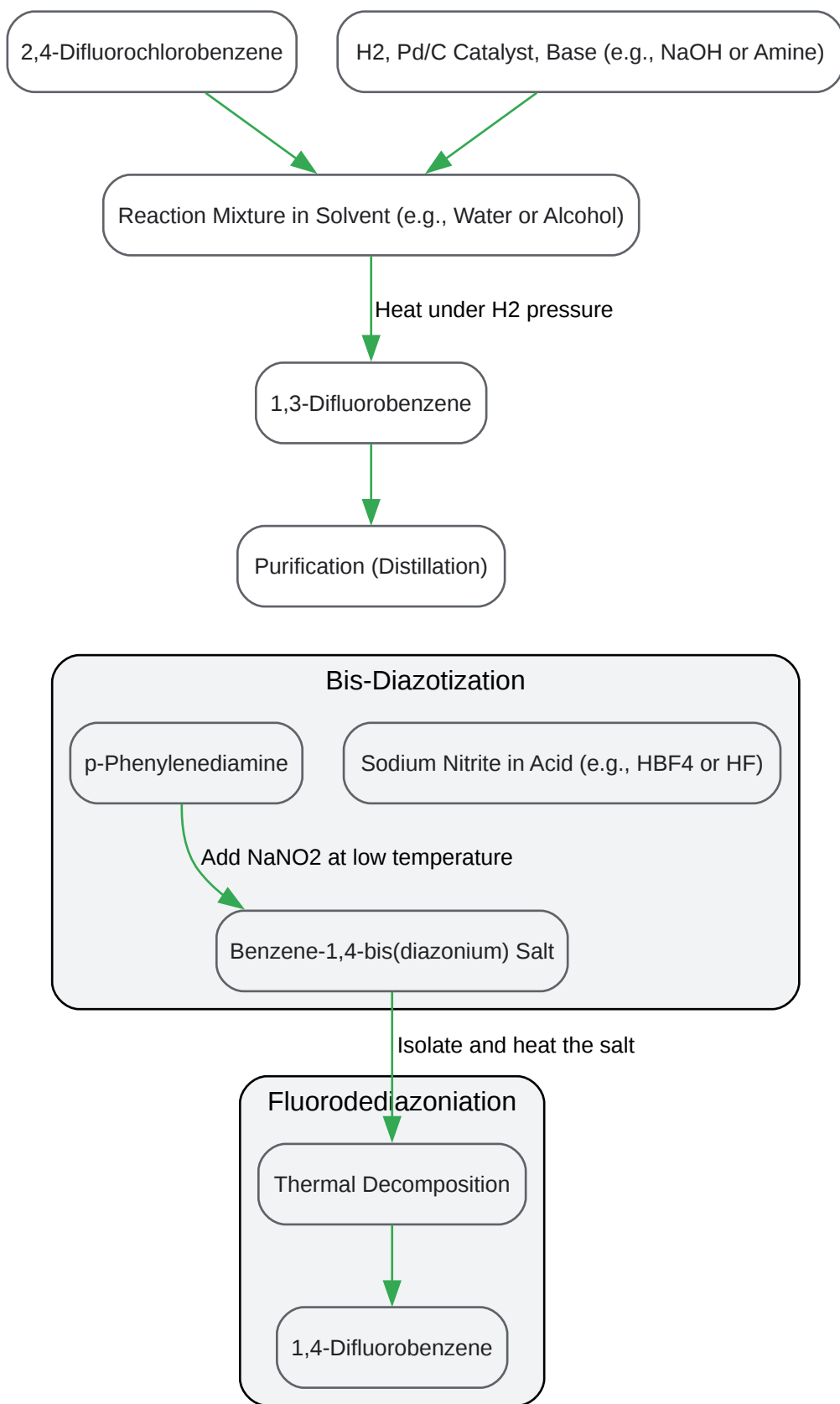
Several synthetic routes are available for the preparation of difluorobenzene isomers. The following sections detail common laboratory-scale preparations.

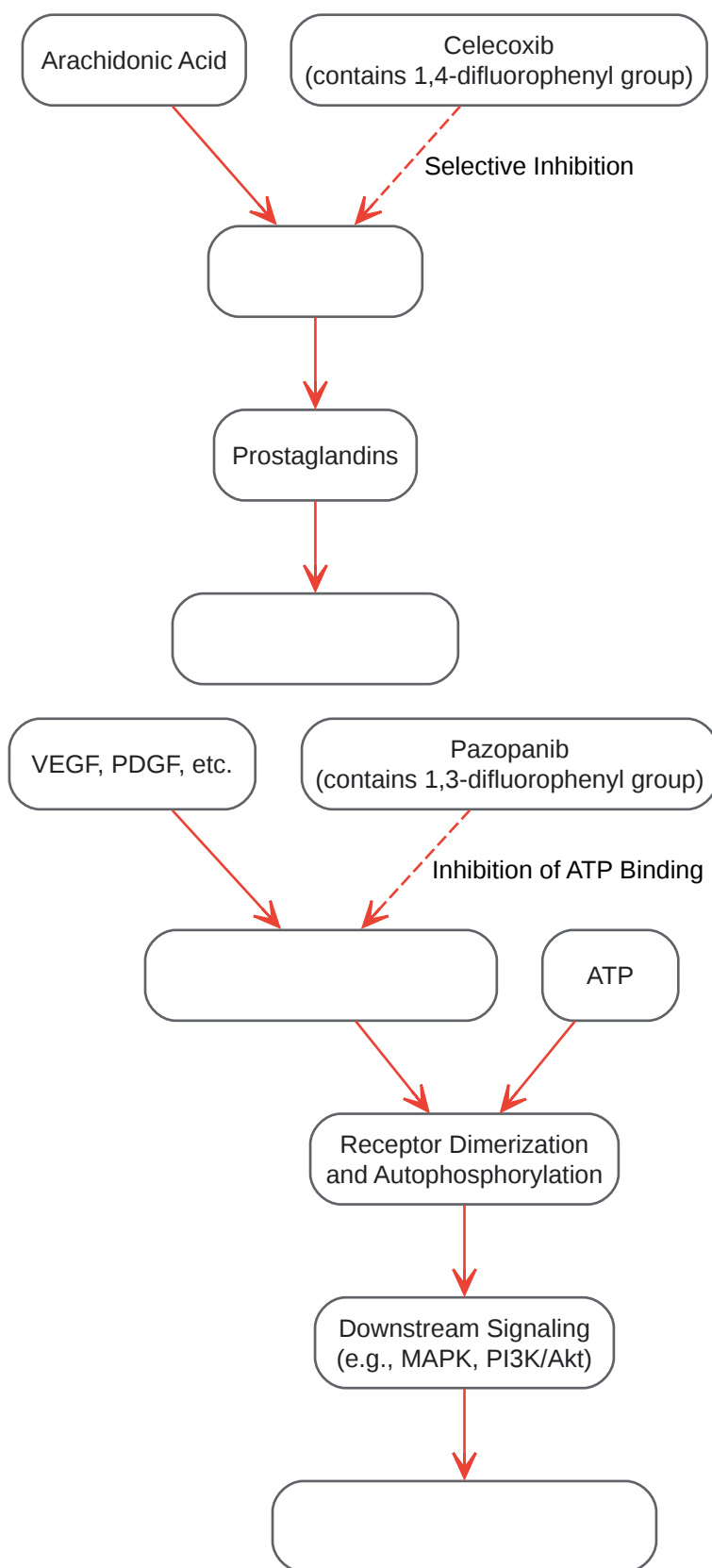
Synthesis of 1,2-Difluorobenzene via the Balz-Schiemann Reaction

This method involves the diazotization of 2-fluoroaniline followed by thermal decomposition of the resulting diazonium salt.

Experimental Workflow: Synthesis of 1,2-Difluorobenzene







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